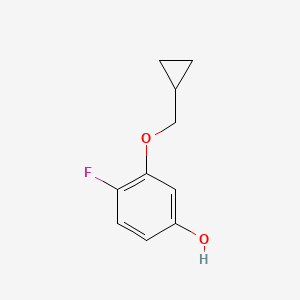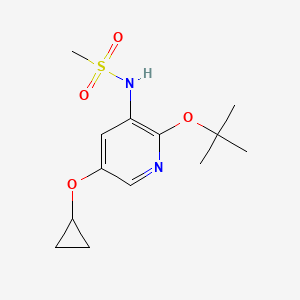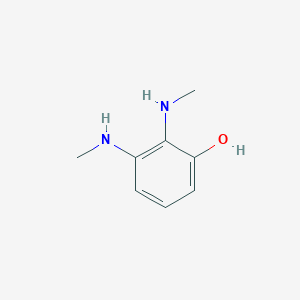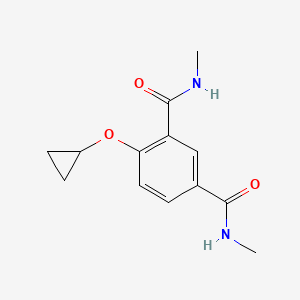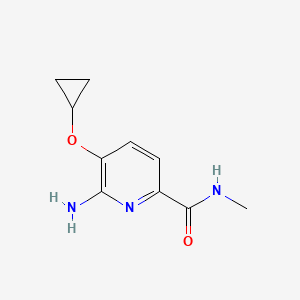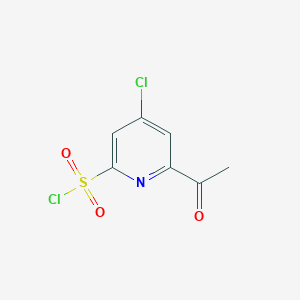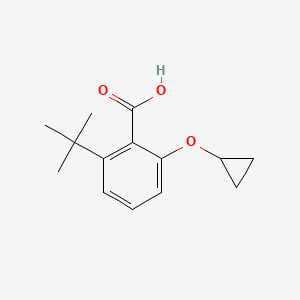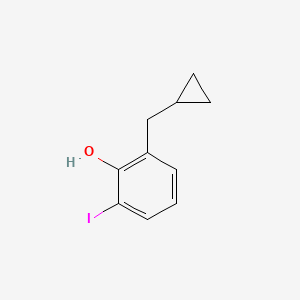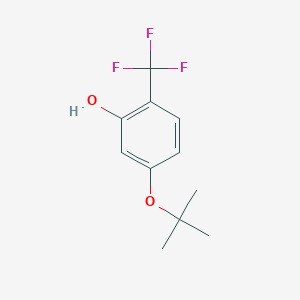
5-Tert-butoxy-2-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butoxy-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 5-Tert-butoxy-2-(trifluoromethyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of this process.
化学反応の分析
Types of Reactions
5-Tert-butoxy-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
科学的研究の応用
5-Tert-butoxy-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 5-Tert-butoxy-2-(trifluoromethyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenol group can participate in hydrogen bonding and other interactions, while the tert-butoxy and trifluoromethyl groups can influence its lipophilicity and overall reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenol: Similar in structure but with a fluorine atom instead of a tert-butoxy group.
3-Bromo-5-(trifluoromethyl)phenol: Contains a bromine atom, which can alter its reactivity and applications.
3-(tert-butoxy)-5-(trifluoromethyl)phenol: Another isomer with different positioning of the functional groups.
Uniqueness
5-Tert-butoxy-2-(trifluoromethyl)phenol is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C11H13F3O2 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
5-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,3)16-7-4-5-8(9(15)6-7)11(12,13)14/h4-6,15H,1-3H3 |
InChIキー |
UGWNJFTXMKRLKS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=C(C=C1)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




